

# A Comparative Guide to JNJ-27141491 and Cenicriviroc for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-27141491 |           |
| Cat. No.:            | B1244925     | Get Quote |

This guide provides a detailed comparison of two chemokine receptor antagonists, **JNJ-27141491** and cenicriviroc, to assist researchers, scientists, and drug development professionals in their preclinical research endeavors. The information presented is based on publicly available experimental data.

#### **Overview and Mechanism of Action**

**JNJ-27141491** is a selective, noncompetitive, and orally active functional antagonist of the human C-C chemokine receptor 2 (CCR2). Its mechanism involves the inhibition of CCR2 function in a manner that is both insurmountable and reversible. By targeting CCR2, **JNJ-27141491** effectively blocks the signaling induced by monocyte chemoattractant proteins (MCPs) such as MCP-1, -3, and -4. This interference with the CCR2 signaling pathway disrupts the activation and recruitment of inflammatory leukocytes to sites of inflammation.

Cenicriviroc (CVC) is an orally administered small molecule that functions as a dual antagonist of both CCR2 and C-C chemokine receptor 5 (CCR5)[1]. This dual antagonism allows cenicriviroc to modulate inflammatory responses mediated by both of these key chemokine receptors. In the context of liver disease, antagonism of CCR2 is expected to reduce the recruitment of inflammatory monocytes and macrophages, while CCR5 antagonism may also impact the migration and activation of hepatic stellate cells, which are key drivers of fibrosis[2]. Cenicriviroc has been investigated in clinical trials for non-alcoholic steatohepatitis (NASH) with liver fibrosis[1].



## In Vitro and Ex Vivo Activity

The following tables summarize the available quantitative data on the in vitro and ex vivo activities of **JNJ-27141491** and cenicriviroc.

Table 1: In Vitro Inhibitory Activity of JNJ-27141491

| Assay                           | Cell Type/System            | Ligand | IC50 (nM) |
|---------------------------------|-----------------------------|--------|-----------|
| [ <sup>35</sup> S]GTPyS Binding | hCCR2-CHO cell<br>membranes | MCP-1  | 38 ± 9    |
| Ca <sup>2+</sup> Mobilization   | hCCR2-CHO cells             | MCP-1  | 13 ± 1    |
| Ca <sup>2+</sup> Mobilization   | THP-1 cells                 | MCP-1  | 13 ± 2    |
| Ca <sup>2+</sup> Mobilization   | Human blood<br>monocytes    | MCP-1  | 43 ± 4    |
| Chemotaxis                      | Human PBMC                  | MCP-1  | 97 ± 16   |
| <sup>125</sup> I-MCP-1 Binding  | Human monocytes             | MCP-1  | 400       |

Data sourced from MedchemExpress and ResearchGate.

Table 2: In Vitro and Ex Vivo Activity of Cenicriviroc

| Assay/Parameter              | Target                   | Cell Type/System               | Potency/Occupanc<br>y  |
|------------------------------|--------------------------|--------------------------------|------------------------|
| Antiviral Activity<br>(EC50) | HIV-2 R5-tropic isolates | PBMCs                          | 0.03 - 0.98 nM         |
| Receptor Occupancy           | CCR2                     | Human monocytes                | ~98% at 6 nmol/L       |
| Receptor Occupancy           | CCR5                     | Human CD4+ and<br>CD8+ T-cells | ≥90% at 2.3-3.1 nmol/L |
| General Potency              | CCR2/CCR5                | Various                        | Nanomolar potency      |

Data sourced from PLOS One and Taylor & Francis.[3][4]



## **In Vivo Preclinical Efficacy**

**JNJ-27141491** has demonstrated oral anti-inflammatory activity in a transgenic mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Due to its lack of activity against murine CCR2, these studies were conducted in transgenic mice expressing the human CCR2 receptor.

Table 3: In Vivo Efficacy of JNJ-27141491 in a Transgenic hCCR2 Mouse Model of EAE

| Dose          | Outcome                                                                |  |
|---------------|------------------------------------------------------------------------|--|
| 20 mg/kg q.d. | Significantly delayed onset and temporarily reduced neurological signs |  |

Data sourced from the Journal of Pharmacology and Experimental Therapeutics.

Cenicriviroc has been evaluated in several preclinical models of liver and kidney fibrosis, demonstrating its antifibrotic and anti-inflammatory effects.

Table 4: In Vivo Efficacy of Cenicriviroc in Animal Models of Fibrosis

| Model                                             | Animal | Key Findings                                                           |
|---------------------------------------------------|--------|------------------------------------------------------------------------|
| Thioacetamide-induced liver fibrosis              | Rat    | Significant reductions in collagen deposition                          |
| Diet-induced NASH                                 | Mouse  | Significant reductions in collagen deposition and NAFLD activity score |
| Unilateral Ureteral Obstruction (kidney fibrosis) | Mouse  | Attenuated UUO-induced increases in renal cortical fibrosis            |

Data sourced from PLOS One.[5][6]

## **Clinical Trial Data (Cenicriviroc)**



Cenicriviroc has undergone extensive clinical evaluation for the treatment of NASH with liver fibrosis in studies such as the Phase 2b CENTAUR trial and the Phase 3 AURORA trial.

Table 5: Key Efficacy Endpoints from the CENTAUR and AURORA trials for Cenicriviroc

| Trial                | Endpoint                                                                          | Cenicriviroc<br>Group | Placebo Group | P-value |
|----------------------|-----------------------------------------------------------------------------------|-----------------------|---------------|---------|
| CENTAUR (Year<br>1)  | ≥1-stage improvement in fibrosis and no worsening of steatohepatitis              | 20%                   | 10%           | 0.02    |
| AURORA (Month<br>12) | ≥1-stage<br>improvement in<br>fibrosis without<br>worsening of<br>steatohepatitis | 22.3%                 | 25.5%         | 0.21    |

Data sourced from various clinical trial publications.[2]

## **Signaling Pathways**

The following diagrams illustrate the signaling pathways of CCR2 and CCR5, which are the targets of **JNJ-27141491** and cenicriviroc.





Click to download full resolution via product page

CCR2 Signaling Pathway and Antagonist Action









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. A randomized, placebo-controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cenicriviroc, a Novel CCR5 (R5) and CCR2 Antagonist, Shows In Vitro Activity against R5 Tropic HIV-2 Clinical Isolates | PLOS One [journals.plos.org]
- 4. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 5. Cenicriviroc, a CCR2/CCR5 antagonist, promotes the generation of type 1 regulatory T cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Safety, and CCR2/CCR5 Antagonist Activity of Cenicriviroc in Participants With Mild or Moderate Hepatic Impairment PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to JNJ-27141491 and Cenicriviroc for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244925#jnj-27141491-versus-cenicriviroc-in-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com